molecular formula C15H8N4S B4221459 11-thia-2,9,13,20-tetrazapentacyclo[10.8.0.02,10.03,8.014,19]icosa-1(20),3,5,7,9,12,14,16,18-nonaene CAS No. 27845-20-1

11-thia-2,9,13,20-tetrazapentacyclo[10.8.0.02,10.03,8.014,19]icosa-1(20),3,5,7,9,12,14,16,18-nonaene

Cat. No.: B4221459
CAS No.: 27845-20-1
M. Wt: 276.3 g/mol
InChI Key: NRAPIYWXSRMKRF-UHFFFAOYSA-N
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Description

11-Thia-2,9,13,20-tetrazapentacyclo[10.8.0.0²,¹⁰.0³,⁸.0¹⁴,¹⁹]icosa-1(20),3,5,7,9,12,14,16,18-nonaene is a heterocyclic compound characterized by a complex pentacyclic framework incorporating sulfur (thia) and nitrogen (aza) atoms. Its structure comprises fused bicyclic and tricyclic moieties, with sulfur at position 11 and nitrogen at positions 2, 9, 13, and 20. This arrangement confers unique electronic and steric properties, making it a candidate for studying ligand-receptor interactions and catalytic behavior.

Properties

IUPAC Name

11-thia-2,9,13,20-tetrazapentacyclo[10.8.0.02,10.03,8.014,19]icosa-1(20),3,5,7,9,12,14,16,18-nonaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N4S/c1-2-6-10-9(5-1)16-13-14(17-10)20-15-18-11-7-3-4-8-12(11)19(13)15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAPIYWXSRMKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=N2)SC4=NC5=CC=CC=C5N34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327561
Record name NSC666304
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27845-20-1
Record name NSC666304
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-thia-2,9,13,20-tetrazapentacyclo[10.8.0.02,10.03,8.014,19]icosa-1(20),3,5,7,9,12,14,16,18-nonaene typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under specific conditions. For example, the reaction of a chloromethyl derivative with potassium phthalimide in dimethylformamide (DMF) at 110°C for 5 hours can lead to the formation of a similar polycyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

11-thia-2,9,13,20-tetrazapentacyclo[10.8.0.02,10.03,8.014,19]icosa-1(20),3,5,7,9,12,14,16,18-nonaene can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen atoms or removal of oxygen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

11-thia-2,9,13,20-tetrazapentacyclo[10.8.0.02,10.03,8.014,19]icosa-1(20),3,5,7,9,12,14,16,18-nonaene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 11-thia-2,9,13,20-tetrazapentacyclo[10.8.0.02,10.03,8.014,19]icosa-1(20),3,5,7,9,12,14,16,18-nonaene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and bioactivity differences between the target compound and related pentacyclic heterocycles:

Compound Name Molecular Formula Molecular Weight (g/mol) Heteroatoms Key Bioactivity/Applications References
11-Thia-2,9,13,20-tetrazapentacyclo[...]nonaene (Target) Not explicitly provided ~288 (inferred) 1 S, 4 N Potential kinase inhibition (inferred from structural analogs)
3,22-Dioxa-11,14-diazapentacyclo[...]hexaene-4,21-dione C₁₈H₁₆N₂O₄ 324.34 2 O, 2 N Crystallographic studies; no explicit bioactivity reported
(2S)-18-Thia-6,14,16,19,20-pentaazapentacyclo[...]pentaene-7,17-dione C₁₇H₁₄N₅O₂S 352.39 1 S, 5 N Synthesized via chlorocarbonylsulfenyl chloride reaction; yield 65%, stability up to 286°C
N-methyl-2-(6-thia-4,9,19-triazapentacyclo[...]nonaen-2-yl)ethanamine C₂₀H₂₁N₄S 357.47 1 S, 4 N High binding affinity (>80%) to TYK2 kinase, HDAC10, and monoamine oxidase A
3,10,13,20-Tetrazapentacyclo[...]octaene-2,12-dione C₁₆H₁₂N₄O₂ 288.26 4 N, 2 O Computed LogP: 2.8; topological polar surface area: 69.8 Ų

Structural and Functional Insights

Heteroatom Positioning: The target compound contains sulfur at position 11 and nitrogen at positions 2, 9, 13, and 20. This contrasts with 3,22-dioxa-11,14-diazapentacyclo[...]hexaene (), which replaces sulfur with oxygen and reduces nitrogen count, likely reducing electrophilicity .

Bioactivity Trends :

  • N-methyl-2-(6-thia-4,9,19-triazapentacyclo[...]ethanamine () demonstrates high binding to kinases and HDACs, suggesting that sulfur and nitrogen placement in fused pentacycles may favor interactions with enzymatic pockets . The target compound’s additional nitrogen (tetraza vs. triaza) could modulate selectivity for similar targets.
  • 3,10,13,20-Tetrazapentacyclo[...]dione () has a lower topological polar surface area (69.8 Ų) compared to oxygen-rich analogs, implying better membrane permeability .

Synthetic Challenges :

  • The synthesis of 18-thia-pentaazapentacyclo[...]dione () required controlled stoichiometry of chlorocarbonylsulfenyl chloride and Na₂CO₃, highlighting the sensitivity of sulfur-containing heterocycles to reaction conditions . The target compound’s synthesis may face similar challenges.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-thia-2,9,13,20-tetrazapentacyclo[10.8.0.02,10.03,8.014,19]icosa-1(20),3,5,7,9,12,14,16,18-nonaene
Reactant of Route 2
11-thia-2,9,13,20-tetrazapentacyclo[10.8.0.02,10.03,8.014,19]icosa-1(20),3,5,7,9,12,14,16,18-nonaene

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